3-Hydroxy-4-methylthiophen-2(5H)-one
CAS No.: 34876-35-2
VCID: VC0194012
Molecular Formula: C5H6O2S
Molecular Weight: 130.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 3-Hydroxy-4-methylthiophen-2(5H)-one is a chemical compound with the molecular formula and a molecular weight of 130.165 . It is also known by other names, including 3-Hydroxy-4-methyl-2(5H)-thiophenone, 3-hydroxy-4-methyl-2(5H)-thiophenone, and 4-hydroxy-3-methyl-2H-thiophen-5-one . The compound is achiral, meaning it lacks chirality, and has no defined stereocenters or E/Z centers . This substance has a boiling point of 305.9±42.0 °C at 760 mmHg and a flash point of 138.8±27.9 °C . It has a density of 1.4±0.1 g/cm3 and a vapor pressure of 0.0±1.5 mmHg at 25°C . Research literature indicates its identification and study in the Archiv der Pharmazie in 1994 . A similar compound, 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone, also known as maple furanone, is an odorant found in various food products such as grape stems, Jura Flor-Sherry wines, and roasted arabica coffee, contributing a sweet, maple, and caramel odor . It has been found in lovage and roasted coffee, and depending on concentration, it has a bouillon-like, coffee, and lovage aroma . |
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CAS No. | 34876-35-2 |
Product Name | 3-Hydroxy-4-methylthiophen-2(5H)-one |
Molecular Formula | C5H6O2S |
Molecular Weight | 130.17 g/mol |
IUPAC Name | 4-hydroxy-3-methyl-2H-thiophen-5-one |
Standard InChI | InChI=1S/C5H6O2S/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3 |
Standard InChIKey | JYGDHIPTFIMTTN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)SC1)O |
Canonical SMILES | CC1=C(C(=O)SC1)O |
Purity | > 95% |
Synonyms | 3-Hydroxy-4-methylthiophen-2(5H)-one; 2-Hydroxy-4-mercapto-3-methyl-γ-(thio lactone) Crotonic Acid |
PubChem Compound | 12919067 |
Last Modified | Aug 15 2023 |
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